1-Ethyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one
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Overview
Description
1-Ethyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one is a chemical compound with the molecular formula C10H19N3O and a molecular weight of 197.28 g/mol . This compound is part of the imidazolidinone family, which is known for its diverse applications in pharmaceuticals, natural products, and organic synthesis .
Preparation Methods
The synthesis of 1-Ethyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one can be achieved through various methods. One common approach involves the direct incorporation of the carbonyl group into 1,2-diamines . Another method includes the diamination of olefins, which involves the addition of nitrogen atoms to olefins . Industrial production methods often utilize catalytic strategies to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-Ethyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Ethyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric transformations.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application . The compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity .
Comparison with Similar Compounds
1-Ethyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one can be compared with other imidazolidinone derivatives, such as:
- 1-Methyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one
- 1-Propyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one
- 1-Butyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one
These compounds share similar structural motifs but differ in their alkyl substituents, which can influence their chemical properties and applications .
Properties
IUPAC Name |
1-ethyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-2-13-7-8-14(11(13)15)9-10-3-5-12-6-4-10/h10,12H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQZQBJMGNPANB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C1=O)CC2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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